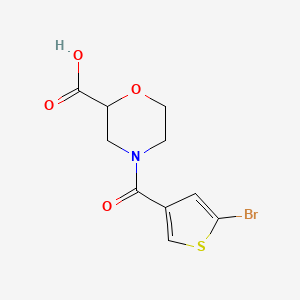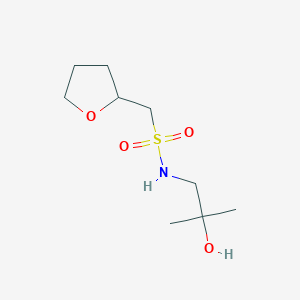![molecular formula C13H15NO3 B7589053 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the cysteine protease cathepsin S, which plays an important role in the immune system and has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mécanisme D'action
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid acts as a covalent inhibitor of cathepsin S, forming a covalent bond with the active site cysteine residue of the enzyme. This leads to the irreversible inhibition of the enzyme's activity, resulting in the suppression of cathepsin S-mediated biological processes.
Biochemical and physiological effects:
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In autoimmune disorders, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce inflammation and ameliorate disease symptoms. In neurodegenerative diseases, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been shown to reduce neuroinflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of cathepsin S, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has some limitations, including its irreversible inhibition of cathepsin S, which can make it difficult to study the enzyme's role in long-term biological processes. Additionally, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can have off-target effects on other cysteine proteases, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of cathepsin S, which could have therapeutic applications in various diseases. Another area of interest is the role of cathepsin S in the immune system, and how its inhibition by 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid could be used to modulate immune responses. Additionally, the use of 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid as a tool for studying the role of cathepsin S in neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Overall, 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid can be synthesized using various methods, including the reaction of 2-(bromomethyl)benzofuran with methylamine and 3-bromopropionic acid, or the reaction of 2-(chloromethyl)benzofuran with methylamine and 3-bromopropionic acid. The compound can also be obtained commercially from chemical suppliers.
Applications De Recherche Scientifique
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of cathepsin S, which is involved in various biological processes, including antigen presentation, inflammation, and tissue remodeling. 3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid has been used as a tool to study the role of cathepsin S in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[1-benzofuran-2-ylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(7-6-13(15)16)9-11-8-10-4-2-3-5-12(10)17-11/h2-5,8H,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRKMCSBFZRGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)